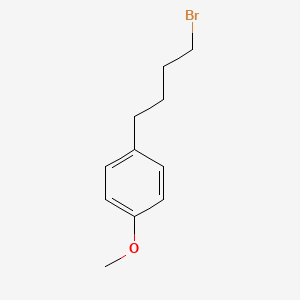
(5-methyl-1-benzothiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1-benzothiophen-3-yl)boronic acid, also known as 5MBTBA, is a boronic acid derivative that has been studied for its potential applications in medicinal chemistry and organic synthesis. It is a colorless, crystalline solid, with a melting point of 171-173°C. 5MBTBA is a valuable reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 5MBTBA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Mecanismo De Acción
The mechanism of action of (5-methyl-1-benzothiophen-3-yl)boronic acid is not fully understood. However, it is believed that this compound acts as a boron-containing reagent, which can form covalent bonds with other molecules. This allows this compound to react with other molecules, such as peptides and proteins, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have an effect on the function of enzymes and other proteins, as well as on the structure of cells. In addition, this compound may have an effect on the metabolism of various compounds, including carbohydrates, lipids, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5-methyl-1-benzothiophen-3-yl)boronic acid in laboratory experiments include its high purity, its availability in a variety of forms, and its high reactivity. This compound is also relatively inexpensive and can be easily stored and handled. The main limitation of using this compound in laboratory experiments is its toxicity, as it is a hazardous and corrosive chemical. In addition, this compound is not water-soluble and can be difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on (5-methyl-1-benzothiophen-3-yl)boronic acid should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further research should focus on exploring new methods for the synthesis of this compound and developing new methods for its use in laboratory experiments. Finally, further research should focus on exploring new uses for this compound, such as its potential use in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Métodos De Síntesis
The synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid can be achieved through a variety of methods. The most common method involves the reaction of methylbenzothiophene with boronic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound in high yields and with excellent purity. Other methods for the synthesis of this compound include the reaction of methylbenzothiophene with boronic acid in the presence of a catalyst, such as palladium acetate, or the reaction of methylbenzothiophene with boronic acid in the presence of a solvent, such as dimethylsulfoxide.
Aplicaciones Científicas De Investigación
(5-methyl-1-benzothiophen-3-yl)boronic acid has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, this compound has been studied for its potential applications in biochemistry, such as the synthesis of peptides and proteins.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (5-methyl-1-benzothiophen-3-yl)boronic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction between 5-methyl-1-benzothiophene and boronic acid.", "Starting Materials": [ "5-methyl-1-benzothiophene", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 5-methyl-1-benzothiophene and boronic acid in a suitable solvent.", "Add a palladium catalyst and a base to the reaction mixture.", "Heat the reaction mixture under reflux.", "After completion of the reaction, cool the mixture and filter off the catalyst.", "Acidify the filtrate to obtain the desired product, (5-methyl-1-benzothiophen-3-yl)boronic acid." ] } | |
Número CAS |
1194254-39-1 |
Fórmula molecular |
C9H9BO2S |
Peso molecular |
192 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




